Comprehensive Technical Guide to CAS 122457-36-7: Physicochemical Properties and Synthetic Applications
Comprehensive Technical Guide to CAS 122457-36-7: Physicochemical Properties and Synthetic Applications
Executive Summary
CAS 122457-36-7, formally known as (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid , is a highly reactive bifunctional halomaleic half-ester. Characterized by a vinylic bromide, a free carboxylic acid, and a methyl ester, this molecule serves as a versatile building block in advanced organic synthesis and drug development. Its unique electronic topology makes it an exceptional electron-deficient dienophile for cycloadditions and a prime candidate for transition-metal-catalyzed cross-coupling reactions[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and validated experimental protocols, designed specifically for application scientists and synthetic chemists.
Structural and Physicochemical Profile
Understanding the physical and chemical parameters of CAS 122457-36-7 is critical for predicting its behavior in complex reaction matrices. The presence of the electron-withdrawing bromine atom adjacent to the ester carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, enhancing its electrophilicity.
Quantitative Physicochemical Data
| Property | Value |
| CAS Registry Number | 122457-36-7[1] |
| IUPAC Name | (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid |
| Molecular Formula | C₅H₅BrO₄ |
| Molecular Weight | 208.995 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 74.6 Ų |
| LogP (Predicted) | ~0.43 |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 (Carbonyl and Ether Oxygens) |
| Rotatable Bonds | 3 |
| Stereochemistry | (Z)-configuration (cis-dicarbonyls) |
Mechanistic Synthesis and Regioselectivity
CAS 122457-36-7 is typically synthesized via the controlled methanolysis of bromomaleic anhydride (CAS 5926-51-2)[3]. The reaction involves a nucleophilic acyl substitution where anhydrous methanol attacks the anhydride ring.
Causality of Regioselectivity: Bromomaleic anhydride is an asymmetric molecule. The bromine atom exerts both an inductive electron-withdrawing effect (making the adjacent carbonyl more electrophilic) and a steric shielding effect. Under strictly controlled low-temperature conditions, the nucleophilic attack of methanol is directed to optimize these competing factors, predominantly yielding the 3-bromo regioisomer (CAS 122457-36-7) over the 2-bromo counterpart.
Regioselective methanolysis of bromomaleic anhydride yielding CAS 122457-36-7.
Divergent Reactivity and Synthetic Applications
The strategic value of CAS 122457-36-7 lies in its orthogonal reactivity. Each functional group can be selectively manipulated without perturbing the others.
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Intramolecular Diels-Alder (IMDA) Cycloadditions: The molecule is a highly potent dienophile. When the free carboxylic acid is coupled to a diene-containing alcohol (e.g., (E)-penta-2,4-dien-1-ol), the resulting triene undergoes thermal IMDA to form complex bicyclic lactones. The vinylic bromide accelerates this cycloaddition by lowering the dienophile's LUMO[4].
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Palladium-Catalyzed Cross-Coupling: The vinylic bromide serves as an excellent handle for Suzuki-Miyaura, Heck, or Sonogashira couplings, allowing for the stereoretentive installation of aryl, vinyl, or alkynyl groups directly onto the maleic scaffold.
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Selective Amidation/Esterification: The free carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, DCC) to attach complex amines or alcohols, leaving the methyl ester intact.
Divergent synthetic applications of CAS 122457-36-7 based on its reactive functional groups.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Regioselective Synthesis of CAS 122457-36-7
Objective: Isolate the mono-methyl ester while preventing over-esterification or hydrolysis.
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add bromomaleic anhydride (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM).
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Initiation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of the diester and prevent the exothermic degradation of the anhydride.
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Reagent Addition: Add anhydrous methanol (1.1 equiv) dropwise over 15 minutes.
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Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the higher-Rf anhydride spot completely disappears, replaced by a highly UV-active lower-Rf spot (the half-ester).
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Isolation: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel flash chromatography or recrystallization to yield analytically pure (Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid.
Protocol B: Triene Formation and Intramolecular Diels-Alder (IMDA) Cycloaddition
Objective: Construct a bicyclic lactone framework[4].
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Steglich Esterification: Dissolve CAS 122457-36-7 (1.0 equiv) and (E)-penta-2,4-dien-1-ol (1.1 equiv) in anhydrous DCM at 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DCC/DMAP provides mild esterification conditions that prevent the isomerization of the (Z)-alkene, which is a common failure mode when using harsh acyl chlorides.
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Filtration: After 4 hours, filter off the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate to isolate the uncyclized triene precursor.
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Thermal Cycloaddition: Dissolve the triene in anhydrous toluene (0.05 M concentration). Reflux at 110 °C for 12–24 hours. Causality: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular polymerization. The thermal energy overcomes the activation barrier for the [4+2] cycloaddition.
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Validation: Analyze via LC-MS. The mass of the product will be identical to the starting triene (isomerization), but the retention time will shift significantly, and the vinylic proton signals in ¹H-NMR will disappear, confirming the formation of the bicyclic system.
Handling, Stability, and Storage
Because CAS 122457-36-7 contains both a reactive Michael acceptor and a carboxylic acid, strict storage protocols must be adhered to:
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Moisture Sensitivity: Store under an inert atmosphere (Nitrogen or Argon). Atmospheric moisture can lead to the slow hydrolysis of the methyl ester, reverting the molecule to bromomaleic acid.
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Temperature: Store at 2–8 °C (refrigerated). Elevated temperatures can induce spontaneous decarboxylation or (Z)-to-(E) isomerization (converting the maleic derivative into a fumaric derivative).
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Light Sensitivity: Vinylic bromides are susceptible to photo-induced radical cleavage. Store in amber glass vials to preserve stereochemical integrity.
References
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Title: [Z]-2-bromo-2-butenoic acid - Molbase Source: Molbase URL: [Link] (Derived from[2])
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Title: The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction Source: Journal of the Chemical Society, Perkin Transactions 1, 1989, 985-995 (RSC Publishing) URL: [Link] (Derived from[4])
Sources
- 1. CAS 122457-36-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. molbase.com [molbase.com]
- 3. 5926-51-2 | 3-Bromofuran-2,5-dione | Bromides | Ambeed.com [ambeed.com]
- 4. The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
